molecular formula C28H48Cl2O2 B11942591 2,5-Bis(chloromethyl)-1,4-bis(3',7'-dimethyloctyloxy)benzene CAS No. 223565-11-5

2,5-Bis(chloromethyl)-1,4-bis(3',7'-dimethyloctyloxy)benzene

Cat. No.: B11942591
CAS No.: 223565-11-5
M. Wt: 487.6 g/mol
InChI Key: PVLQKAUCHQKDLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene typically involves the chloromethylation of a suitable aromatic precursor. One common method includes the reaction of 1,4-dimethoxybenzene with formaldehyde and hydrochloric acid to introduce the chloromethyl groups at the 2 and 5 positions . The resulting intermediate is then reacted with 3,7-dimethyloctanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Amino, thio, or alkoxy derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

Mechanism of Action

The mechanism of action of 2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The chloromethyl groups serve as reactive sites for further functionalization, allowing the compound to interact with different molecular targets and pathways . In biological systems, it can form stable complexes with biomolecules, potentially affecting cellular processes and signaling pathways .

Properties

IUPAC Name

1,4-bis(chloromethyl)-2,5-bis(3,7-dimethyloctoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48Cl2O2/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-18,21-24H,7-16,19-20H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLQKAUCHQKDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=C(C=C1CCl)OCCC(C)CCCC(C)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223565-11-5
Record name 2,5-Bis(chloromethyl)-1,4-bis(3',7'-dimethyloctyloxy)benzene
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